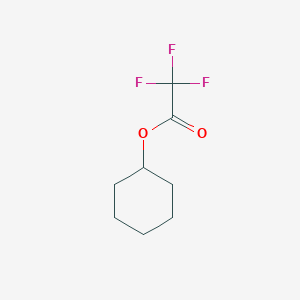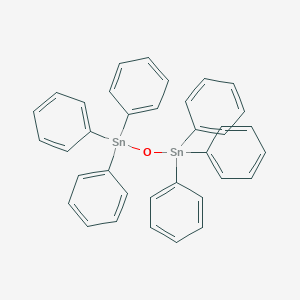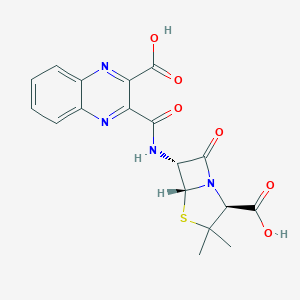![molecular formula C30H30N2O2 B075720 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole CAS No. 1552-47-2](/img/structure/B75720.png)
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole is a chemical compound that belongs to the family of benzoxazole derivatives. It has been extensively studied for its potential applications in the field of scientific research.
Mechanism Of Action
The mechanism of action of 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal studies.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole in lab experiments include its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole. One direction is to further study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an anti-tumor agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole is a complex process that involves several steps. The first step is the synthesis of 5-tert-butyl-2-(4-formylphenyl)benzoxazole, which is then reacted with 2-(5-tert-butylbenzoxazol-2-yl)acetic acid to form the intermediate product. This intermediate product is then reacted with 4-vinylphenylboronic acid to form the final product.
Scientific Research Applications
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
1552-47-2 |
|---|---|
Product Name |
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole |
Molecular Formula |
C30H30N2O2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
5-tert-butyl-2-[4-[(E)-2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethenyl]phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C30H30N2O2/c1-29(2,3)21-12-14-25-23(17-21)31-27(33-25)16-9-19-7-10-20(11-8-19)28-32-24-18-22(30(4,5)6)13-15-26(24)34-28/h7-18H,1-6H3/b16-9+ |
InChI Key |
XHNZHISSLFRVLB-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
Other CAS RN |
1552-47-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



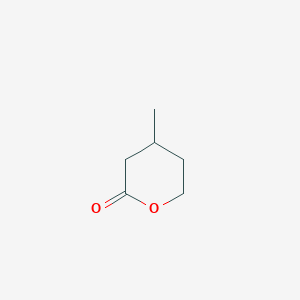

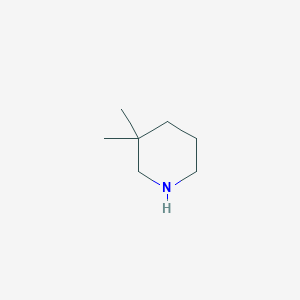
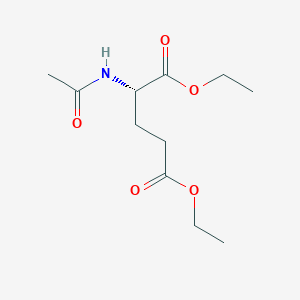
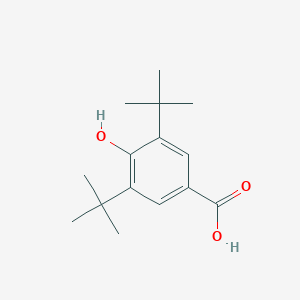
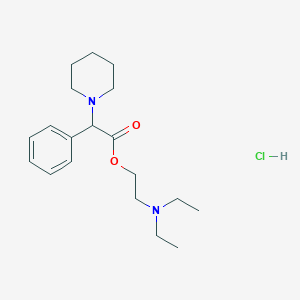

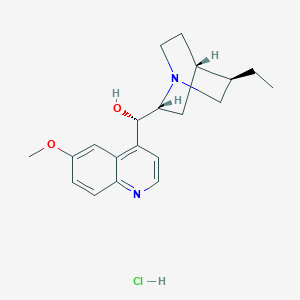
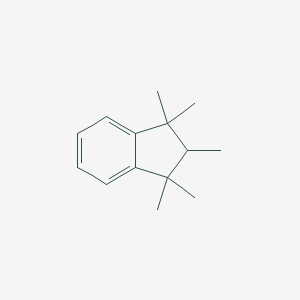

![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
